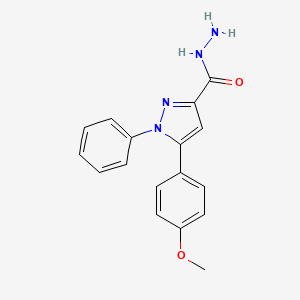![molecular formula C14H17N3O2 B7467068 Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7467068.png)
Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule is a piperazine derivative that has a cyclopropyl group attached to it. It is synthesized through a multi-step process that involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that this molecule may act as an inhibitor of certain enzymes that are involved in cell growth and proliferation. It may also modulate certain signaling pathways that are involved in inflammation and neurological function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this molecule can inhibit the growth of certain cancer cell lines and reduce inflammation. Animal studies have also shown that this molecule can improve neurological function in certain models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone in lab experiments is its potential as a tool for studying cancer and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a treatment for specific types of cancer and neurological disorders. Additionally, future research could focus on developing derivatives of this molecule that have improved activity and selectivity.
Métodos De Síntesis
The synthesis of Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone involves a multi-step process that begins with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with piperazine to form 4-(pyridine-3-carbonyl)piperazine. The final step involves the reaction of 4-(pyridine-3-carbonyl)piperazine with cyclopropyl methyl ketone in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to have activity against certain cancer cell lines and has been proposed as a potential anticancer agent. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propiedades
IUPAC Name |
cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(11-3-4-11)16-6-8-17(9-7-16)14(19)12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDGEGBVKQASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466995.png)

![2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7467003.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467008.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467015.png)

![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B7467033.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7467048.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)

![[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467071.png)
![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)